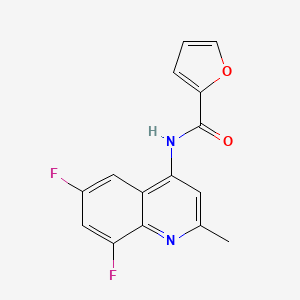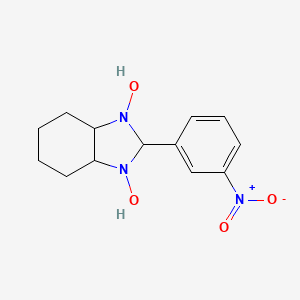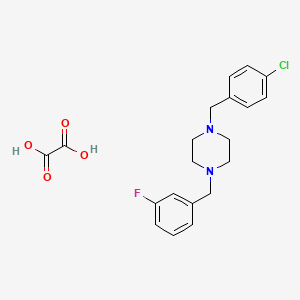![molecular formula C18H26ClNO6 B4884832 4-[4-(2-chloro-4,6-dimethylphenoxy)butyl]morpholine oxalate](/img/structure/B4884832.png)
4-[4-(2-chloro-4,6-dimethylphenoxy)butyl]morpholine oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[4-(2-chloro-4,6-dimethylphenoxy)butyl]morpholine oxalate is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is commonly referred to as CDMB or Chloro-DMB, and it belongs to the class of morpholine derivatives. CDMB has been found to have a variety of biochemical and physiological effects, and it has been used in several scientific studies to investigate its mechanism of action and potential applications.
Mecanismo De Acción
The mechanism of action of CDMB is not fully understood, but it is believed to involve the modulation of ion channels and other membrane proteins. CDMB has been found to interact with the lipid bilayer of cell membranes, which may contribute to its effects on ion channels. Additionally, CDMB has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase.
Biochemical and Physiological Effects:
CDMB has been found to have a variety of biochemical and physiological effects, including the modulation of ion channels, the inhibition of enzyme activity, and the alteration of membrane fluidity. CDMB has also been shown to have anti-inflammatory and analgesic effects, which may be related to its effects on ion channels.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using CDMB in scientific research is its ability to modulate the activity of ion channels, which are important for many biological processes. Additionally, CDMB has been found to have a relatively low toxicity, which makes it a useful tool for in vitro and in vivo studies. However, one limitation of using CDMB is its complex synthesis process, which may limit its availability for some researchers.
Direcciones Futuras
There are several potential future directions for research on CDMB. One area of interest is the development of new compounds based on the structure of CDMB, which may have improved activity and selectivity for specific ion channels or other membrane proteins. Additionally, further studies are needed to fully understand the mechanism of action of CDMB and its effects on ion channels and other biological processes. Finally, the potential therapeutic applications of CDMB, such as in the treatment of pain or inflammation, warrant further investigation.
Métodos De Síntesis
CDMB can be synthesized by reacting 2-chloro-4,6-dimethylphenol with 1,4-dibromobutane in the presence of sodium hydride. The resulting product is then reacted with morpholine to form the final compound, which is obtained as an oxalate salt. The synthesis of CDMB is a complex process that requires careful attention to reaction conditions and purification methods.
Aplicaciones Científicas De Investigación
CDMB has been used in several scientific studies as a tool to investigate various biological processes. One of the main applications of CDMB is in the study of ion channels, which are important for the regulation of cellular activity. CDMB has been found to modulate the activity of several ion channels, including the TRPV1 channel, which is involved in pain sensation.
Propiedades
IUPAC Name |
4-[4-(2-chloro-4,6-dimethylphenoxy)butyl]morpholine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24ClNO2.C2H2O4/c1-13-11-14(2)16(15(17)12-13)20-8-4-3-5-18-6-9-19-10-7-18;3-1(4)2(5)6/h11-12H,3-10H2,1-2H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKDIODKPZOEAHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)OCCCCN2CCOCC2)C.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26ClNO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(2-Chloro-4,6-dimethylphenoxy)butyl]morpholine;oxalic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-chlorobenzyl)-2-[(6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B4884752.png)
![(1-{[1-(2-ethylbutyl)-4-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)methanol trifluoroacetate (salt)](/img/structure/B4884759.png)



![methyl 4-[2-(benzyloxy)-3-methoxyphenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4884786.png)
![ethyl N-({4,6-dimethyl-3-[(phenylacetyl)amino]thieno[2,3-b]pyridin-2-yl}carbonyl)glycinate](/img/structure/B4884789.png)
![N-cyclopropyl-3-[1-(3,5-dimethylbenzoyl)-4-piperidinyl]propanamide](/img/structure/B4884800.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-2,2-diphenylpropanamide](/img/structure/B4884803.png)
![1-(4-fluorophenyl)-3-[4-(2-pyrimidinyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B4884824.png)


![4-(3-fluoro-4-methoxyphenyl)-2-[5-(4-fluorophenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole hydrobromide](/img/structure/B4884863.png)
![2-(4-biphenylyl)-2-oxoethyl 5-[(2-ethylphenyl)amino]-5-oxopentanoate](/img/structure/B4884869.png)